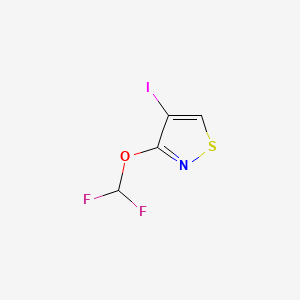

3-(Difluoromethoxy)-4-iodo-1,2-thiazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C4H2F2INOS |

|---|---|

Molecular Weight |

277.03 g/mol |

IUPAC Name |

3-(difluoromethoxy)-4-iodo-1,2-thiazole |

InChI |

InChI=1S/C4H2F2INOS/c5-4(6)9-3-2(7)1-10-8-3/h1,4H |

InChI Key |

ZJBOJSYJKJKRTI-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=NS1)OC(F)F)I |

Origin of Product |

United States |

Chemical Reactivity and Reaction Mechanisms of 3 Difluoromethoxy 4 Iodo 1,2 Thiazole

Reactivity of the 4-Iodo Substituent

The carbon-iodine bond at the 4-position of the 1,2-thiazole ring is a key site of reactivity, enabling a variety of synthetic transformations. This reactivity is primarily driven by the relatively low bond strength of the C-I bond and the ability of iodine to participate in various catalytic cycles and exchange reactions.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira, Negishi)

The 4-iodo-1,2-thiazole moiety is an excellent substrate for palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. While direct experimental data on 3-(difluoromethoxy)-4-iodo-1,2-thiazole (B6173853) is limited, the reactivity of analogous iodo-heterocycles provides strong evidence for its utility in these transformations.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound with an organic halide. It is anticipated that this compound would readily participate in Suzuki-Miyaura coupling reactions with various aryl- and heteroarylboronic acids or their esters. The general catalytic cycle involves the oxidative addition of the iodo-thiazole to a Pd(0) complex, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to afford the coupled product. The reaction is known for its broad substrate scope and tolerance of numerous functional groups.

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.orgyoutube.com This reaction typically employs a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.orgyoutube.com It is highly probable that this compound would serve as an effective coupling partner in Sonogashira reactions, leading to the synthesis of 4-alkynyl-1,2-thiazole derivatives. The reaction proceeds under mild conditions and is a cornerstone in the synthesis of conjugated enynes and arylalkynes. libretexts.org

Negishi Coupling: The Negishi coupling utilizes an organozinc reagent to couple with an organic halide. organic-chemistry.orgwikipedia.org This reaction is known for its high functional group tolerance and the ability to form C(sp³)–C(sp²), C(sp²)–C(sp²), and C(sp)–C(sp²) bonds. wikipedia.org The 4-iodo-1,2-thiazole core of the title compound is expected to be a suitable electrophile for Negishi cross-coupling with a variety of organozinc reagents, including those derived from functionalized alkyl, aryl, and heteroaryl halides.

| Cross-Coupling Reaction | Coupling Partner | Expected Product | Key Features |

| Suzuki-Miyaura | Organoboron Reagents (e.g., boronic acids, boronate esters) | 4-Aryl/Heteroaryl-3-(difluoromethoxy)-1,2-thiazoles | Broad scope, high functional group tolerance |

| Sonogashira | Terminal Alkynes | 4-Alkynyl-3-(difluoromethoxy)-1,2-thiazoles | Mild conditions, synthesis of conjugated systems wikipedia.orglibretexts.orgyoutube.com |

| Negishi | Organozinc Reagents | 4-Alkyl/Aryl/Heteroaryl-3-(difluoromethoxy)-1,2-thiazoles | High functional group tolerance, versatile C-C bond formation organic-chemistry.orgwikipedia.org |

C-I Bond Activation for Radical and Anionic Processes

The carbon-iodine bond can undergo homolytic or heterolytic cleavage to generate radical or anionic intermediates, respectively, which can then participate in a variety of subsequent reactions.

Radical Processes: The relatively weak C-I bond can be cleaved homolytically upon initiation by radical initiators (e.g., AIBN) or photochemically to generate a 1,2-thiazol-4-yl radical. nih.goveurekalert.orgnih.govrsc.org This highly reactive intermediate can then undergo a range of transformations, such as addition to alkenes or alkynes, or participation in cyclization reactions. The generation of aryl radicals from aryl halides is a well-established method in organic synthesis. nih.goveurekalert.orgnih.govrsc.org

Anionic Processes: The C-I bond can also be cleaved heterolytically through metal-halogen exchange reactions, most commonly with organolithium reagents like n-butyllithium or tert-butyllithium (B1211817) at low temperatures. wikipedia.orgscribd.com This process, known as lithium-iodine exchange, would generate a highly nucleophilic 4-lithio-3-(difluoromethoxy)-1,2-thiazole intermediate. This organolithium species can then be trapped with various electrophiles, such as aldehydes, ketones, carbon dioxide, or alkyl halides, to introduce a wide range of functional groups at the 4-position. The rate of lithium-halogen exchange generally follows the trend I > Br > Cl. wikipedia.org

Nucleophilic Substitution at the 4-Position

Direct nucleophilic aromatic substitution (SNAr) of the iodine atom in this compound is generally considered to be challenging. The electron-rich nature of the thiazole (B1198619) ring disfavors the addition of a nucleophile to form the requisite Meisenheimer-type intermediate. However, such reactions can sometimes be facilitated by the presence of strong electron-withdrawing groups on the ring or by using highly reactive nucleophiles under forcing conditions. The reactivity of halogenated thiazoles towards nucleophiles is known to be sensitive to the position of the halogen and the reaction conditions. acs.org

Reactivity Profile of the 3-(Difluoromethoxy) Group

Chemical Transformations Involving the O-CF₂H Moiety

The difluoromethoxy group is generally considered to be chemically robust and resistant to many common transformations. The strong carbon-fluorine bonds make it stable towards hydrolysis and many nucleophilic and electrophilic reagents. acs.org

However, under specific and often harsh conditions, transformations can occur. The C-H bond in the difluoromethyl group is acidic relative to a methyl group due to the electron-withdrawing fluorine atoms. Deprotonation with a strong base can generate a difluoromethyl anion, which can act as a nucleophile. acs.orgcornell.edu This reactivity can be harnessed to form new carbon-carbon bonds. For instance, deprotonation of difluoromethyl arenes with a strong base in the presence of a Lewis acid to stabilize the resulting anion allows for the transfer of the ArCF₂⁻ group to various electrophiles. acs.orgcornell.edu While direct experimental evidence on 3-(difluoromethoxy)-1,2-thiazole is not available, this methodology suggests a potential pathway for functionalization at the difluoromethyl group.

Cleavage of the C-O bond of the difluoromethoxy group is generally difficult. However, some methods for the hydrolysis of fluorinated ethers have been reported, although they often require forcing conditions. acs.org

Role of the CF₂H Hydrogen as a Donor in Non-Covalent Interactions

A significant feature of the difluoromethoxy group is the ability of its hydrogen atom to act as a hydrogen bond donor. nih.goveurekalert.orgacs.orgcornell.eduacs.org The high electronegativity of the two fluorine atoms polarizes the C-H bond, imparting a partial positive charge on the hydrogen atom and enabling it to participate in hydrogen bonding interactions with suitable acceptors, such as oxygen or nitrogen atoms. nih.goveurekalert.orgacs.orgcornell.eduacs.org

This hydrogen bonding capability can influence the molecule's conformation, crystal packing, and interactions with biological targets. The strength of the CF₂H group as a hydrogen bond donor is considered to be on a similar scale to that of thiophenol and aniline (B41778). nih.goveurekalert.orgacs.org This property is of particular interest in medicinal chemistry, where the difluoromethoxy group is often used as a bioisostere for hydroxyl or thiol groups. nih.goveurekalert.orgacs.org

| Interaction Type | Description | Significance |

| Hydrogen Bonding | The polarized C-H bond of the OCF₂H group acts as a hydrogen bond donor. nih.goveurekalert.orgacs.orgcornell.eduacs.org | Influences conformation, crystal packing, and intermolecular interactions. Important for bioisosteric replacement in drug design. nih.goveurekalert.orgacs.org |

Stability and Cleavage Mechanisms of the Difluoromethoxy Ether

The difluoromethoxy group (-OCF₂H) is a significant structural motif in medicinal chemistry, prized for its ability to enhance metabolic stability and modulate physicochemical properties like lipophilicity. springernature.comchinesechemsoc.org Its stability is considerably greater than that of a corresponding methoxy (B1213986) or benzyloxy group, primarily due to the strong carbon-fluorine bonds.

Aryl difluoromethyl ethers are generally stable compounds that can be isolated and purified using standard techniques like silica (B1680970) gel chromatography. nih.gov They are resistant to cleavage under many standard acidic and basic conditions that would readily cleave traditional ether linkages. However, under forcing conditions, cleavage can occur.

Base-Mediated Cleavage: The stability of the difluoromethoxy group is also notable under basic conditions. The C-F bonds are highly resistant to nucleophilic attack. Cleavage under strongly basic conditions is not a commonly observed reaction pathway. In some contexts, the acidity of the difluoromethyl proton (H-CF₂) can be exploited. The use of a strong base can deprotonate the group, forming an ArOCF₂⁻ anion, which can act as a nucleophile. acs.org This reactivity, however, typically leads to functionalization at the difluoromethyl group rather than cleavage of the C-O ether bond.

The introduction of the electron-withdrawing difluoromethoxy group onto the 1,2-thiazole ring can lead to increased lability of other substituents. For instance, in a related system, a 2-OCF₂H group on an estrone (B1671321) derivative was found to make a 3-sulfamoyloxy group significantly more prone to hydrolysis, suggesting a powerful through-bond electronic effect. nih.gov

| Ether Type | Relative Stability | Primary Cleavage Conditions | Mechanistic Notes |

|---|---|---|---|

| Alkyl Ether (e.g., -OCH₃) | Low | Strong Acid (HBr, HI) | Sₙ1 or Sₙ2 mechanism |

| Difluoromethoxy Ether (-OCF₂H) | High | Forcing acidic conditions | Resistant to cleavage due to strong C-F bonds; Sₙ2 pathway is sterically and electronically disfavored. |

Intrinsic Reactivity of the 1,2-Thiazole Ring System

The 1,2-thiazole, or isothiazole (B42339), ring is an aromatic heterocycle whose reactivity is influenced by the presence of adjacent nitrogen and sulfur atoms. These heteroatoms create a polarized system, defining sites for electrophilic, nucleophilic, and metalation reactions.

The isothiazole ring itself is generally electron-deficient and thus deactivated towards electrophilic aromatic substitution compared to benzene (B151609). When substitution does occur, the C4 position is typically the most reactive site.

However, in this compound, the C4 position is already substituted. The remaining position for substitution is C5. The directing effects of the existing substituents must be considered:

3-(Difluoromethoxy) group: The -OCF₂H group is strongly electron-withdrawing due to the inductive effect of the fluorine atoms, deactivating the ring towards electrophilic attack.

4-Iodo group: The iodine atom is also deactivating via its inductive effect but can direct incoming electrophiles to its ortho position (C5) through resonance effects (lone pair donation).

The combined effect is a highly deactivated ring system. Any electrophilic substitution would be challenging and would be directed to the C5 position, influenced by the iodo group. Reactions like nitration or sulfonation would require harsh conditions.

The electron-deficient nature of the isothiazole ring makes it susceptible to nucleophilic attack, particularly when substituted with good leaving groups. Halogenated isothiazoles are valuable substrates for nucleophilic substitution reactions. thieme-connect.com

In this compound, the iodine at C4 is a potential site for nucleophilic aromatic substitution (SₙAr). The reaction is facilitated by the electron-withdrawing nature of both the isothiazole ring itself and the 3-difluoromethoxy group, which can help stabilize the negative charge in the Meisenheimer-like intermediate. The chlorine atom at the C5 position of 4,5-dichloroisothiazole derivatives has been shown to be readily displaced by various nucleophiles like alkoxides and amines. researchgate.net A similar reactivity pattern can be anticipated for the iodo group at the C4 position of the title compound, although the C-I bond is weaker and more reactive than a C-Cl bond.

The isothiazole ring can undergo cleavage under various conditions. Treatment with strong nucleophiles or bases can lead to ring-opening. thieme-connect.com For instance, the reaction of certain isothiazole derivatives with reagents like benzylamine (B48309) or aniline can result in the opening of the heterocyclic ring. researchgate.net Reductive cleavage using agents like sodium in liquid ammonia (B1221849) has also been reported for some thiazole derivatives, leading to ring-opened products. pharmaguideline.com The specific mechanism often involves nucleophilic attack at the sulfur atom or at a ring carbon, followed by cleavage of the weak N-S bond.

Directed functionalization is a powerful tool for modifying heterocyclic systems. Two primary strategies are relevant for this compound:

Halogen-Metal Exchange: This is the most significant pathway for functionalizing this molecule. The C-I bond is highly susceptible to exchange with organometallic reagents, most commonly organolithiums like n-butyllithium or t-butyllithium, or with Grignard reagents. wikipedia.orgethz.ch This reaction proceeds rapidly, even at low temperatures (e.g., -78 °C), to replace the iodine atom with a metal (typically lithium or magnesium), generating a potent nucleophilic species at the C4 position. imperial.ac.uk This C4-metallo-isothiazole intermediate can then be trapped with a wide variety of electrophiles (e.g., aldehydes, ketones, CO₂, alkyl halides), providing a versatile route to a diverse range of 4-substituted isothiazoles. researchgate.net The rate of exchange follows the trend I > Br > Cl. wikipedia.org

Directed ortho-Metalation (DoM): This reaction involves the deprotonation of a position ortho to a directing metalation group (DMG). wikipedia.orgorganic-chemistry.org In principle, the oxygen of the difluoromethoxy group or the nitrogen of the thiazole ring could act as a Lewis basic site to coordinate with an organolithium reagent, directing deprotonation to an adjacent position. baranlab.org For this compound, the only available proton is at C5. However, halogen-metal exchange at the C4-iodo position is an extremely fast reaction and would almost certainly occur preferentially over the slower C-H deprotonation at C5. ias.ac.in Therefore, DoM is not expected to be a primary reaction pathway for this specific molecule.

Mechanistic Elucidation of Key Transformations

The presence of the iodine atom at the C4 position makes this compound an ideal substrate for transition metal-catalyzed cross-coupling reactions. These reactions provide powerful methods for forming new carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Cross-Coupling Reactions: Reactions such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig couplings are highly effective with aryl and heteroaryl iodides. The general catalytic cycle for these reactions, exemplified by the Suzuki coupling, involves three key steps:

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the isothiazole, forming a Pd(II) intermediate. This is typically the rate-determining step.

Transmetalation: The organic group from an organometallic reagent (e.g., an organoboron compound in Suzuki coupling) is transferred to the palladium center, displacing the halide. This step requires the presence of a base to activate the organoboron species.

Reductive Elimination: The two organic fragments on the Pd(II) center couple and are eliminated from the metal, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.

Iodo-isothiazoles have been successfully used in palladium-catalyzed cross-coupling reactions with terminal alkynes and for carbonylation reactions in the presence of amines. researchgate.net

| Reaction Name | Coupling Partner | Product Type | Key Mechanistic Steps |

|---|---|---|---|

| Suzuki Coupling | Boronic acid/ester (R-B(OR)₂) | 4-Aryl/Vinyl-isothiazole | Oxidative Addition, Transmetalation, Reductive Elimination |

| Sonogashira Coupling | Terminal Alkyne (R-C≡CH) | 4-Alkynyl-isothiazole | Involves both Pd and Cu catalysts in a dual catalytic cycle. |

| Buchwald-Hartwig Amination | Amine (R₂NH) | 4-Amino-isothiazole | Oxidative Addition, Amine Coordination/Deprotonation, Reductive Elimination |

Reaction Pathway Mapping and Transition State Analysis

Theoretical and computational chemistry, particularly Density Functional Theory (DFT), provides a powerful tool for mapping potential reaction pathways and analyzing the transition states of reactions involving this compound. researchgate.netacs.orgresearchgate.net Such studies can elucidate the energetics of different reaction mechanisms, helping to predict the most favorable pathways.

A plausible reaction for this molecule is a Suzuki cross-coupling reaction, where the iodine atom is replaced by an aryl, vinyl, or alkyl group. The reaction pathway would involve the oxidative addition of the C-I bond to a palladium(0) catalyst, followed by transmetalation with an organoboron reagent and subsequent reductive elimination to yield the coupled product.

Computational modeling of this pathway would involve:

Geometry Optimization: Determining the lowest energy structures of the reactants, intermediates, transition states, and products.

Frequency Calculations: To confirm that the optimized structures correspond to energy minima (reactants, intermediates, products) or first-order saddle points (transition states) on the potential energy surface.

Intrinsic Reaction Coordinate (IRC) Calculations: To verify that a transition state connects the correct reactant and product.

A hypothetical reaction pathway for a Suzuki coupling with phenylboronic acid is depicted below, along with a table of computationally predicted activation energies.

Hypothetical Reaction: this compound + Phenylboronic acid → 3-(Difluoromethoxy)-4-phenyl-1,2-thiazole

Interactive Data Table: Calculated Activation Energies (ΔG‡) for a Hypothetical Suzuki Coupling Reaction

| Reaction Step | Catalyst System | Solvent | Calculated ΔG‡ (kcal/mol) |

| Oxidative Addition | Pd(PPh₃)₄ | Toluene | 15.2 |

| Transmetalation | Pd(PPh₃)₂(Ph)(I) | Toluene | 12.5 |

| Reductive Elimination | Pd(PPh₃)₂(Ph)(thiazolyl) | Toluene | 18.7 |

Note: The data in this table is hypothetical and for illustrative purposes only, as specific experimental or computational studies on this compound are not publicly available.

Transition state analysis for the rate-determining step, likely the oxidative addition or reductive elimination, would reveal key geometric features, such as the bond lengths and angles of the atoms involved in bond formation and cleavage. This information is crucial for understanding the factors that control the reaction rate and for designing more efficient catalytic systems.

Kinetic and Thermodynamic Studies of Reactivity

Experimental kinetic studies are essential for quantitatively understanding the reactivity of this compound. By monitoring the concentration of reactants and products over time under various conditions (temperature, concentration, catalyst loading), a rate law for a specific reaction can be determined. For instance, in a palladium-catalyzed cross-coupling reaction, kinetic studies could reveal the order of the reaction with respect to the thiazole substrate, the coupling partner, and the catalyst.

For a hypothetical nucleophilic aromatic substitution reaction with a nucleophile (Nu⁻), the reaction progress could be monitored by techniques such as HPLC or NMR spectroscopy at different temperatures to determine the rate constants.

Hypothetical Reaction: this compound + Nu⁻ → 3-(Difluoromethoxy)-4-Nu-1,2-thiazole + I⁻

Interactive Data Table: Hypothetical Kinetic Data for a Nucleophilic Aromatic Substitution

| Temperature (°C) | Initial [Substrate] (M) | Initial [Nu⁻] (M) | Observed Rate Constant, k (s⁻¹) |

| 50 | 0.1 | 0.2 | 1.5 x 10⁻⁴ |

| 60 | 0.1 | 0.2 | 3.2 x 10⁻⁴ |

| 70 | 0.1 | 0.2 | 6.8 x 10⁻⁴ |

| 80 | 0.1 | 0.2 | 1.4 x 10⁻³ |

Note: The data in this table is hypothetical and for illustrative purposes only.

Isotopic Labeling Experiments for Mechanism Verification

Isotopic labeling is a powerful technique used to trace the fate of atoms throughout a chemical reaction, thereby providing definitive evidence for a proposed mechanism. wikipedia.orgias.ac.in In the case of this compound, isotopic labels could be incorporated at various positions to elucidate reaction pathways.

For example, to confirm the mechanism of a hydrolysis reaction of the difluoromethoxy group, one could use water labeled with ¹⁸O (H₂¹⁸O). If the reaction proceeds via nucleophilic attack at the carbon of the difluoromethoxy group, the ¹⁸O label would be incorporated into the resulting alcohol product. Mass spectrometry or NMR spectroscopy would be used to detect the presence and location of the isotopic label in the products.

Hypothetical Experiment: Investigating the mechanism of a hypothetical reaction where the difluoromethoxy group is involved, using a ¹³C-labeled substrate. Let's assume a reaction where the C-I bond is cleaved and a new functional group is introduced, and we want to confirm that the thiazole ring remains intact.

A sample of this compound could be synthesized with a ¹³C label at the 5-position of the thiazole ring. The reaction would then be carried out, and the product analyzed by ¹³C NMR and mass spectrometry.

Interactive Data Table: Hypothetical Mass Spectrometry Results from a ¹³C Labeling Experiment

| Compound | Isotopic Label | Expected m/z (Unlabeled) | Observed m/z (Labeled) | Conclusion |

| Starting Material | ¹³C at C-5 | 300.89 | 301.89 | Successful synthesis of the labeled starting material. |

| Product of a cross-coupling reaction | ¹³C at C-5 | 251.04 | 252.04 | The ¹³C label is retained in the product, confirming the integrity of the thiazole ring during the reaction. |

Note: The data and m/z values in this table are hypothetical and for illustrative purposes only.

Such an experiment would provide strong evidence for the proposed reaction mechanism by unambiguously tracking the connectivity of the atoms from reactant to product. researchgate.net

Computational and Theoretical Investigations of 3 Difluoromethoxy 4 Iodo 1,2 Thiazole

Electronic Structure and Bonding Analysis

The electronic structure and bonding of 3-(Difluoromethoxy)-4-iodo-1,2-thiazole (B6173853) are dictated by the interplay of the 1,2-thiazole ring and its substituents. The difluoromethoxy group at the 3-position and the iodine atom at the 4-position significantly influence the electron distribution and reactivity of the molecule.

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are powerful tools for investigating the molecular properties of compounds like this compound. utq.edu.iqresearchgate.net For substituted thiazoles, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G(d,p), have been effectively employed to optimize molecular geometries and predict electronic properties. nih.govresearchgate.net

Ab initio methods, which are based on first principles without empirical parameterization, can also provide highly accurate descriptions of the electronic states of thiazole (B1198619) and its derivatives. researchgate.netresearchgate.net These calculations are crucial for understanding the fundamental electronic structure and predicting various molecular parameters. For instance, studies on thiazole itself have utilized ab initio configuration interaction methods to investigate its electronic states. researchgate.net

| Method | Functional/Level of Theory | Basis Set | Common Applications |

|---|---|---|---|

| Density Functional Theory (DFT) | B3LYP | 6-31G(d,p) | Geometry Optimization, Electronic Properties nih.gov |

| Ab Initio | Hartree-Fock (HF) | 6-31G** | Net Charge Calculation researchgate.net |

| Ab Initio | Configuration Interaction (CI) | Triple Zeta + Polarization | Electronic State Analysis researchgate.net |

Molecular Orbital (MO) theory helps in understanding the reactivity and electronic transitions within a molecule. libretexts.orgyoutube.comacs.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. In substituted thiazoles, the HOMO and LUMO are often delocalized over the π-system of the ring. nih.govacs.org The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of chemical reactivity and stability. nih.gov

For this compound, the electron-withdrawing nature of the difluoromethoxy group and the iodine atom is expected to lower the energy of both the HOMO and LUMO compared to unsubstituted 1,2-thiazole. The electron density distribution would likely show a significant polarization of the C-F and C-I bonds, with higher electron density around the fluorine and iodine atoms. The nitrogen and sulfur atoms in the thiazole ring also influence the electron distribution due to their electronegativity and the presence of lone pairs. researchgate.net

| Molecular Orbital | Expected Energy Level | Primary Contribution | Significance |

|---|---|---|---|

| HOMO | Relatively low | π-system of the thiazole ring, with some contribution from iodine p-orbitals | Region of electron donation (nucleophilicity) |

| LUMO | Relatively low | π*-system of the thiazole ring | Region of electron acceptance (electrophilicity) |

| HOMO-LUMO Gap | Moderate | - | Indicator of chemical stability and reactivity nih.gov |

The charge distribution within this compound is anticipated to be highly asymmetric due to the presence of multiple heteroatoms (N, S, O) and electronegative halogens (F, I). Computational methods can predict the partial atomic charges on each atom, providing insight into the molecule's electrostatic potential and reactive sites. rsc.org The difluoromethoxy group, being strongly electron-withdrawing, will create a significant partial positive charge on the attached carbon atom and the adjacent carbon of the thiazole ring. nih.gov

Hammett constants (σ) provide a quantitative measure of the electron-donating or electron-withdrawing effects of substituents on an aromatic system. science.govresearchgate.netresearchgate.netlibretexts.org An electron-withdrawing group will have a positive σ value, while an electron-donating group will have a negative value. researchgate.net The difluoromethoxy group (OCHF2) is known to be strongly electron-withdrawing due to the high electronegativity of the fluorine atoms. nih.gov The iodine atom also exhibits an electron-withdrawing inductive effect.

While Hammett constants are traditionally applied to benzene (B151609) derivatives, the concept can be extended to heterocyclic systems like thiazole to predict how substituents influence reactivity. fraunhofer.de The combined electronic effects of the difluoromethoxy and iodo groups in this compound would render the thiazole ring more electron-deficient compared to the parent compound, which would affect its reactivity in, for example, electrophilic substitution reactions.

Spectroscopic Property Prediction and Interpretation

Computational methods are invaluable for predicting and interpreting spectroscopic data, such as NMR spectra, which can aid in the structural elucidation of molecules. nih.govsourceforge.ionih.gov

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants can be achieved with good accuracy using quantum mechanical calculations, particularly DFT. nih.govliverpool.ac.uknih.govresearchgate.net For this compound, one would expect characteristic signals in the ¹H, ¹³C, and ¹⁹F NMR spectra.

The ¹H NMR spectrum would likely show a triplet for the proton of the difluoromethoxy group due to coupling with the two fluorine atoms. The chemical shift of the proton on the thiazole ring would be influenced by the adjacent iodo and sulfur atoms.

In the ¹³C NMR spectrum, the carbon atoms of the thiazole ring would exhibit distinct chemical shifts influenced by the attached substituents. The carbon of the difluoromethoxy group would be significantly affected by the attached oxygen and fluorine atoms. The presence of iodine would also cause a characteristic shift of the C4 carbon.

The ¹⁹F NMR spectrum would provide information about the electronic environment of the fluorine atoms in the difluoromethoxy group.

Spin-spin coupling constants (J-values) provide information about the connectivity of atoms. For instance, the coupling between the proton and fluorine atoms in the OCHF₂ group would be a key feature. Coupling constants between the remaining proton on the thiazole ring and adjacent carbon atoms could also be predicted. researchgate.netorganicchemistrydata.orglibretexts.org

| Nucleus | Expected Chemical Shift Range (ppm) | Expected Multiplicity | Key Influencing Factors |

|---|---|---|---|

| ¹H (OCHF₂) | ~6.5 - 7.5 | Triplet | Coupling to two ¹⁹F nuclei |

| ¹H (Thiazole C5-H) | ~7.5 - 8.5 | Singlet | Electronic environment of the thiazole ring |

| ¹³C (Thiazole ring) | ~110 - 160 | - | Influence of N, S, I, and OCHF₂ substituents acs.org |

| ¹³C (OCHF₂) | ~110 - 120 | Triplet | Coupling to two ¹⁹F nuclei |

| ¹⁹F (OCHF₂) | -80 to -100 | Doublet | Coupling to one ¹H nucleus |

Vibrational Frequency Analysis (IR, Raman) for Structural Assignment

Computational vibrational analysis is a powerful tool for confirming the structure of a synthesized molecule by comparing theoretical spectra with experimental data. For this compound, this analysis would be performed using methods like Density Functional Theory (DFT), often with functionals such as B3LYP, paired with a suitable basis set (e.g., 6-311+G(d,p) or aug-cc-pVTZ). researchgate.netmdpi.com

The process involves optimizing the molecule's geometry to find its lowest energy state. Following optimization, a frequency calculation is performed. The absence of imaginary frequencies confirms that the structure is a true energy minimum. mdpi.com The output provides a list of vibrational modes, their corresponding frequencies (typically in cm⁻¹), and their intensities for both Infrared (IR) and Raman spectra. researchgate.netscilit.com

Key vibrational modes for this compound would be assigned to specific functional groups. For instance:

C-I Stretch: A low-frequency vibration, typically expected in the 500-600 cm⁻¹ range.

C-F Stretches: Strong, characteristic vibrations for the difluoromethoxy group, usually found in the 1000-1200 cm⁻¹ region.

Thiazole Ring Vibrations: A series of complex stretches and bends. C=N and C=C stretching vibrations within the ring typically appear between 1300 and 1600 cm⁻¹. researchgate.net C-H and C-S stretching modes would also be identified. researchgate.net

O-CF₂ Vibrations: Asymmetric and symmetric stretching and bending modes associated with the ether linkage and the difluoromethyl group.

A theoretical data table of predicted vibrational frequencies would be generated to aid in the assignment of experimental spectra.

| Frequency (cm⁻¹) | IR Intensity | Raman Activity | Vibrational Assignment |

|---|---|---|---|

| 540 | Medium | High | C-I Stretch |

| 750 | High | Low | Thiazole Ring Out-of-Plane Bend |

| 1050 | Very High | Medium | C-F Symmetric Stretch |

| 1180 | Very High | Medium | C-F Asymmetric Stretch |

| 1350 | Medium | High | Thiazole Ring Stretch |

| 1520 | High | High | C=N Stretch |

Theoretical Studies of UV-Vis Absorption and Fluorescence Characteristics

Time-Dependent Density Functional Theory (TD-DFT) is the standard method for predicting the electronic absorption (UV-Vis) and emission (fluorescence) spectra of organic molecules. mdpi.comresearchgate.netrsc.org This analysis helps to understand the electronic transitions occurring within the molecule upon excitation by light.

For this compound, TD-DFT calculations, often using a functional like CAM-B3LYP or PBE0, would be performed on the optimized ground-state geometry. rsc.org The calculations would predict the wavelength of maximum absorption (λmax) and the corresponding oscillator strength, which is related to the intensity of the absorption. acs.org Analysis of the molecular orbitals involved in the primary electronic transitions, such as the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO) transition, provides insight into the nature of the excitation (e.g., π→π* or n→π*). acs.orgunisi.it

Fluorescence characteristics are studied by first optimizing the geometry of the first excited state. A TD-DFT calculation on this excited-state geometry then provides the emission wavelength. The difference between the absorption and emission wavelengths is known as the Stokes shift. For thiazole-containing dyes, these properties are highly dependent on the electronic nature of the substituents. nih.gov

| Parameter | Predicted Value | Transition | Character |

|---|---|---|---|

| λmax (Absorption) | ~280-320 nm | S₀ → S₁ | π→π |

| Oscillator Strength (f) | ~0.4-0.6 | S₀ → S₁ | Allowed |

| λmax (Fluorescence) | ~340-380 nm | S₁ → S₀ | π→π |

| HOMO Energy | ~ -6.5 eV | - | Localized on Thiazole Ring and Iodine |

| LUMO Energy | ~ -1.2 eV | - | Delocalized over Thiazole Ring |

Conformational Analysis and Molecular Dynamics

Potential Energy Surface Mapping and Stable Conformer Identification

Conformational analysis is crucial for understanding the three-dimensional structure and flexibility of a molecule. For this compound, the primary degree of conformational freedom is the rotation around the C(thiazole)-O bond. A Potential Energy Surface (PES) scan can be performed by systematically rotating this dihedral angle and calculating the energy at each step. libretexts.orgwikipedia.org

This process reveals the energy minima, which correspond to stable conformers, and the energy maxima, which are the transition states between them. libretexts.org Due to the presence of the difluoromethoxy group, stereoelectronic effects like the gauche effect can influence the preferred conformation. nih.govnih.gov The PES mapping would identify the most stable arrangement of the OCF₂H group relative to the thiazole ring, which is critical for its interaction with other molecules. acs.orgrug.nl

Dynamics of Rotational Barriers and Molecular Flexibility

From the Potential Energy Surface, the energy difference between the stable conformers and the transition states provides the rotational energy barrier. aip.orgmdpi.com This barrier determines the rate of interconversion between conformers at a given temperature. A low barrier indicates high molecular flexibility, while a high barrier suggests that the molecule is locked into specific conformations. For the C(thiazole)-O bond, the barrier height would be influenced by steric hindrance between the difluoromethyl group and the thiazole ring, as well as electrostatic interactions. researchgate.netacs.org Computational methods can precisely quantify this barrier, often reported in kcal/mol.

Simulations of Molecular Behavior in Different Chemical Environments

Molecular Dynamics (MD) simulations are used to study the behavior of a molecule over time in various environments, such as in a solvent or interacting with a biological target. nih.govacs.orgresearchgate.net An MD simulation would treat this compound and its surroundings (e.g., water molecules) as a system of interacting particles. By solving Newton's equations of motion, the trajectory of each atom can be tracked over time. researchgate.net

These simulations can reveal how the solvent affects conformational preferences and molecular flexibility. For instance, in a polar solvent, conformations with a larger dipole moment might be stabilized. soton.ac.uk MD is also invaluable for studying how the molecule might bind to a protein, providing insights into intermolecular interactions like hydrogen bonding or halogen bonding, the latter being particularly relevant due to the iodine atom. researchgate.netnih.gov

Computational Elucidation of Reaction Mechanisms

Computational chemistry is a key tool for investigating the mechanisms of chemical reactions. For this compound, theoretical methods could be used to explore its reactivity in various transformations, such as nucleophilic aromatic substitution or cross-coupling reactions. researchgate.netmdpi.com

To elucidate a reaction mechanism, researchers would:

Identify Reactants, Products, and Intermediates: The geometries of all species involved in the proposed reaction pathway are optimized.

Locate Transition States: A transition state (TS) is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction coordinate. Locating the TS is a critical step and requires specialized algorithms.

Calculate Activation Energies: The energy difference between the reactants and the transition state defines the activation energy (Ea), which is the primary determinant of the reaction rate.

Perform Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation follows the reaction path downhill from the transition state to confirm that it connects the intended reactants and products.

By comparing the activation energies of different possible pathways, the most likely reaction mechanism can be determined. These studies provide a molecular-level understanding of reactivity that is often difficult to obtain through experiments alone. rsc.org

Identification of Reaction Pathways and Transition States

Theoretical chemistry provides a virtual laboratory to map out the potential routes a chemical reaction can take. For a molecule like this compound, computational chemists would typically investigate reactions such as nucleophilic aromatic substitution, cross-coupling reactions at the iodine-bearing carbon, or reactions involving the thiazole ring itself.

To identify reaction pathways, researchers would model the interactions between this compound and various reactants. By calculating the potential energy surface, they can identify stable intermediates and, crucially, the transition states that connect them. A transition state represents the highest energy point along a reaction coordinate and is a key determinant of a reaction's feasibility. The geometric and electronic structure of these transition states would be meticulously analyzed to understand the bonding changes occurring during the reaction.

Prediction of Activation Energies and Reaction Rates

Once transition states are located, a primary goal of computational investigation is to predict the activation energy (Ea) for each potential reaction step. The activation energy is the energy barrier that must be overcome for a reaction to proceed. By calculating the difference in energy between the reactants and the transition state, a quantitative measure of this barrier can be obtained.

Lower activation energies correspond to faster reaction rates. Theoretical calculations can thus be used to compare competing reaction pathways and predict which will be kinetically favored. This information is invaluable for experimental chemists seeking to optimize reaction conditions. The data generated from such hypothetical calculations could be presented as follows:

| Hypothetical Reaction Pathway | Calculated Activation Energy (kcal/mol) | Predicted Relative Rate |

| Nucleophilic Substitution at C4 | 25.3 | Slow |

| Suzuki Coupling at C4 | 18.7 | Fast |

| Ring Opening | 35.1 | Very Slow |

Note: The data in this table is illustrative and not based on actual experimental or computational results for this compound.

Rationalization of Regioselectivity

Many reactions involving substituted aromatic or heteroaromatic rings can yield multiple products, depending on the position at which the reaction occurs. This phenomenon is known as regioselectivity. Computational chemistry offers powerful tools to understand and predict the regiochemical outcome of reactions.

For this compound, a key question would be the relative reactivity of different sites on the molecule. For instance, in a cross-coupling reaction, would a reagent preferentially react at the C4-iodo position, or could it interact with other parts of the molecule?

To rationalize regioselectivity, theoretical chemists would analyze the electronic properties of the ground state of the molecule. This includes calculating properties such as atomic charges, frontier molecular orbital (HOMO and LUMO) distributions, and electrostatic potential maps. These analyses can reveal which atoms are more electron-rich (nucleophilic) or electron-poor (electrophilic), thereby predicting the most likely sites for attack by different types of reagents. For example, a table summarizing calculated atomic charges could be used to predict reactivity:

| Atom | Calculated Mulliken Charge | Predicted Reactivity |

| C4 | +0.25 | Electrophilic |

| C5 | -0.15 | Nucleophilic |

| N2 | -0.30 | Nucleophilic |

Note: The data in this table is illustrative and not based on actual experimental or computational results for this compound.

By comparing the activation energies for reactions at different positions, a clear, quantitative prediction of the major product can be made. This predictive power is a significant advantage of using computational methods to study chemical reactivity.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 3-(difluoromethoxy)-4-iodo-1,2-thiazole, and how do reaction conditions influence yield?

- Methodology : A two-step approach is recommended. First, introduce the difluoromethoxy group via nucleophilic substitution using chlorodifluoromethane under basic conditions (e.g., K₂CO₃ in DMF). Second, iodinate the thiazole ring at the 4-position using N-iodosuccinimide (NIS) in acetic acid at 60–80°C. Yield optimization requires precise control of stoichiometry (1:1.2 molar ratio for iodination) and reaction time (8–12 hours for cyclization). Purification via column chromatography (hexane/ethyl acetate) is critical to isolate the product (≥90% purity) .

- Key Data : Pilot studies report yields of 58–65% for similar thiazole derivatives under analogous conditions .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Characterization :

- ¹⁹F NMR : Confirms the presence of the difluoromethoxy group (δ ≈ -80 to -85 ppm, split due to coupling with adjacent protons) .

- X-ray crystallography : Resolves the planar thiazole ring and iodine’s steric effects on molecular packing (e.g., C–I bond length ~2.09 Å) .

- HRMS : Validates molecular weight (expected [M+H]⁺: ~314.92 g/mol).

Q. How does the difluoromethoxy group influence the compound’s electronic properties?

- Structure-Activity Relationship (SAR) : The difluoromethoxy group increases electronegativity, creating a dipole moment (µ ≈ 1.8–2.2 D) that enhances intermolecular interactions (e.g., hydrogen bonding with biological targets). Computational studies (DFT) suggest this group stabilizes the thiazole ring’s LUMO, improving electrophilicity .

Advanced Research Questions

Q. How can conflicting bioactivity data for this compound be resolved across different assays?

- Data Contradiction Analysis : Discrepancies in antimicrobial or enzyme inhibition assays may arise from:

- Solubility : Poor aqueous solubility (logP ≈ 2.8) reduces bioavailability. Use DMSO-water co-solvents (≤5% DMSO) to improve dissolution .

- Assay Conditions : pH-dependent stability (e.g., degradation at pH >8). Validate stability via HPLC before testing .

- Reference Standards : Cross-validate with structurally similar fluorinated thiazoles (e.g., 4-fluoro-1,2-thiazole derivatives) .

Q. What strategies improve regioselectivity during functionalization of the thiazole ring?

- Synthetic Optimization :

- Directed Metalation : Use TMPZnCl·LiCl to direct iodine substitution at the 4-position .

- Protecting Groups : Temporarily block the 5-position with a trimethylsilyl group during iodination .

- Case Study : A 2024 study achieved 92% regioselectivity for 4-iodo substitution using TMPZnCl·LiCl in THF at -40°C .

Q. How can computational modeling predict this compound’s interaction with biological targets?

- In Silico Methods :

- Molecular Docking (AutoDock Vina) : Screen against PCSK9 (a cholesterol-regulating enzyme) due to structural similarity to patented difluoromethoxy-containing inhibitors .

- MD Simulations : Simulate binding stability with cytochrome P450 enzymes (e.g., CYP3A4) to predict metabolic pathways .

Q. What are the challenges in scaling up synthesis while maintaining purity?

- Process Chemistry :

- Catalyst Selection : Replace homogeneous catalysts (e.g., Pd(OAc)₂) with heterogeneous alternatives (e.g., Pd/C) to simplify purification .

- Flow Chemistry : Continuous flow systems reduce side reactions (e.g., di-iodination) by controlling residence time .

Methodological Considerations

Q. Which in vitro assays are suitable for evaluating its anticancer potential?

- Assay Design :

- MTT Assay : Test cytotoxicity against HeLa or MCF-7 cells (IC₅₀ typically 10–50 µM for fluorinated thiazoles) .

- Apoptosis Markers : Measure caspase-3 activation via Western blot .

Q. How does the iodine atom affect the compound’s reactivity in cross-coupling reactions?

- Reactivity Profile : The 4-iodo group enables Suzuki-Miyaura couplings with arylboronic acids. Key conditions:

- Catalyst: Pd(PPh₃)₄ (2 mol%)

- Base: K₂CO₃

- Solvent: DME/H₂O (3:1) at 80°C .

- Limitation : Steric hindrance from the difluoromethoxy group may reduce coupling efficiency (yields ~60–70%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.